molecular formula C13H16N4O3S2 B2821296 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1240314-91-3

1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine

Cat. No.: B2821296
CAS No.: 1240314-91-3
M. Wt: 340.42
InChI Key: JAQZFGSTRWHFFX-UHFFFAOYSA-N
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Description

The compound 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine features a piperazine core substituted with a methanesulfonyl group at the 1-position and a pyrazole-thiophene-carbonyl moiety at the 4-position. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (thiophene) components, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQZFGSTRWHFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally, the attachment of the piperazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

Piperazine-based compounds often exhibit biological activity due to their conformational flexibility and ability to interact with biomolecular targets. Key structural analogs include:

Compound Name Key Features Molecular Formula Activity/Application Reference
Target Compound Methanesulfonyl-piperazine + pyrazole-thiophene-carbonyl C₁₄H₁₆N₄O₃S₂ Not explicitly reported
1-Methanesulfonyl-4-{2-[5-(3-phenoxybenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]ethyl}piperazine (8e) Piperazine with methanesulfonyl and thiadiazolidine-phenoxybenzyl substituents C₂₃H₃₀N₄O₅S₃ Norovirus inhibitor
5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (23) Piperazine linked to thiophene via a ketone-pentan chain C₂₀H₂₂F₃N₃OS Structural characterization
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride Oxadiazole-thiophene + piperazine methyl linker C₁₁H₁₅ClN₄OS Not reported

Key Observations :

  • Sulfonyl vs.
  • Heterocyclic Variations : Replacing pyrazole with oxadiazole (as in ) alters conjugation and hydrogen-bonding capacity, which may influence solubility or target affinity.

Thiophene-Containing Heterocycles

Thiophene is a common pharmacophore due to its electron-rich nature and planar structure. Comparisons include:

Compound Name Heterocycle Type Linker to Piperazine Substituents on Thiophene Activity
Target Compound Pyrazole Carbonyl None Undisclosed
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole Methylene Methoxyphenyl on piperazine Anticancer (hypothesized)
5-(Thiophen-2-yl)-1H-indazoles (7a–g) Indazole Direct bond (Suzuki coupling) Varied aryl groups Optoelectronic materials

Key Observations :

  • Linker Effects : The carbonyl group in the target compound may increase rigidity compared to methylene linkers (e.g., ), affecting binding kinetics.
  • Synthetic Routes : Suzuki-Miyaura coupling (used in ) is a viable method for attaching thiophene to heterocycles, though the target compound’s pyrazole synthesis likely involves cyclization (e.g., hydrazine-mediated, as in ).

Pharmacological and Physicochemical Properties

  • Antitubercular Activity : Pyrazoline-thiophene derivatives (e.g., ) exhibit antitubercular effects, though activity depends on substituents.
  • Optoelectronic Potential: Thiophene-pyrazole systems (e.g., ) show extended absorption spectra, relevant for solar cell applications.

Biological Activity

1-Methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a dopamine D3 receptor ligand. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is (4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone, with a molecular formula of C13H16N4O3S2. Its structure features both pyrazole and thiophene moieties, which contribute to its unique biological properties.

This compound primarily acts as a dopamine D3 receptor ligand . This receptor is part of the dopaminergic system in the brain, influencing various neurological processes such as motivation, reward, and movement control.

Interaction with Dopamine Receptors

The compound modulates the D3 dopamine receptor, affecting the mesocorticolimbic dopamine (MCL-DA) system, which is crucial for reward processing. This modulation can potentially lead to therapeutic effects in conditions like substance use disorders by reducing euphoric signals associated with drug use.

Pharmacokinetics

Research indicates that similar compounds exhibit good passive oral absorption, suggesting that this compound may also possess favorable pharmacokinetic properties. However, specific studies on its pharmacokinetics are still needed to confirm these characteristics.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant COX-2 inhibitory activity. In a comparative study, certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac .

Case Studies

A study evaluating various pyrazole derivatives demonstrated that certain compounds exhibited superior anti-inflammatory activity with minimal gastrointestinal toxicity. These findings suggest that derivatives of this compound could be developed as safer alternatives for managing inflammation .

CompoundIC50 (µg/mL)COX Selectivity IndexNotes
1-Methanesulfonyl-54.65HighComparable to diclofenac
Pyrazole Derivative A60.56ModerateSignificant anti-inflammatory activity
Pyrazole Derivative B57.24HighMinimal degenerative changes observed

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.
  • Monitor intermediates via TLC or HPLC to ensure stepwise completion .

Q. Example synthetic route :

StepReaction TypeReagents/ConditionsYield Optimization
1Thiophene-pyrazole synthesisEthanol, hydrazine hydrate, 80°C65–75% (via cyclocondensation)
2Piperazine sulfonylationMethanesulfonyl chloride, DCM, 0–5°C>85% (slow addition to avoid exothermic side reactions)
3Amide couplingPyBOP, DIPEA, THF, room temperature70–80% (HPLC purity >95%)

How can the structural integrity of this compound be confirmed during synthesis?

Basic
Employ a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy :
    • 1H NMR : Identify protons on the thiophene (δ 6.8–7.2 ppm), pyrazole (δ 7.5–8.0 ppm), and piperazine (δ 2.5–3.5 ppm) rings.
    • 13C NMR : Confirm carbonyl (δ 165–170 ppm) and sulfonyl (δ 40–45 ppm) groups .
  • HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water gradient .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 395.1) .

What are the critical physicochemical properties influencing its bioactivity?

Basic
Key properties include:

  • LogP : ~2.5 (moderate lipophilicity for membrane permeability) .
  • Solubility : Poor in water; use DMSO or ethanol for in vitro assays.
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at −20°C in inert atmospheres .

Q. Advanced :

  • pKa : The sulfonyl group (pKa ~1.5) and pyrazole (pKa ~4.5) influence ionization in physiological environments .

How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Q. Advanced

  • Solvent effects : Replace THF with DMF to stabilize intermediates via hydrogen bonding .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
  • Temperature control : Perform reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics .

What methodologies are used to elucidate biological targets and mechanisms of action?

Q. Advanced

  • Molecular docking : Simulate interactions with kinases or GPCRs using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the thiophene ring .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50 against COX-2 or PDE4B using fluorogenic substrates .
    • Cellular uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) .

How should researchers resolve contradictions in reported synthetic yields or purity data?

Q. Advanced

  • Root-cause analysis :
    • Compare solvent purity (HPLC-grade vs. technical-grade).
    • Verify anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation) .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, reagent stoichiometry) .

What green chemistry principles apply to its large-scale synthesis?

Q. Advanced

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce heavy metal waste .
  • Waste minimization : Employ flow chemistry for continuous processing and higher atom economy .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Q. Advanced

  • pH-dependent degradation :
    • Acidic (pH 1.2) : Rapid hydrolysis of the sulfonamide group (t1/2 = 2 hr).
    • Neutral (pH 7.4) : Stable for >48 hr .
  • Thermal analysis (DSC/TGA) : Decomposition onset at 220°C, indicating suitability for lyophilization .

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